4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic organic compound with the CAS number 946311-09-7. Its molecular formula is , and it has a molecular weight of approximately 396.4 g/mol. This compound falls under the category of imidazotriazines and is characterized by its complex structure, which includes a pyrrolidine moiety and a carboxamide functional group.
4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can be classified as:
The synthesis of 4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic synthesis techniques. While specific synthetic routes are not detailed in the available literature, general methods may include:
Each step in the synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.
The molecular structure of 4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can be represented using various structural formulas:
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCN4CCCC4=O
This representation indicates the presence of a complex ring system along with multiple functional groups that contribute to its chemical properties .
Though specific chemical reactions involving 4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide are not extensively documented in public databases or literature sources at this time, potential reactions could include:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. Analytical methods such as high-performance liquid chromatography may be used to monitor reaction progress.
Further research would be needed to elucidate specific biological targets and pathways affected by this compound.
The compound's chemical properties include:
Relevant data regarding solubility and reactivity with other common reagents would require experimental determination.
4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has potential applications in:
Due to its complex structure and potential biological activity profile, this compound represents an interesting subject for further research in medicinal chemistry and pharmacology .
CAS No.: 1306-05-4
CAS No.: 13568-33-7
CAS No.:
CAS No.:
CAS No.: